

3-Ethylhydantoin: Structural Characterization, Synthesis, and Chemical Properties

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Compound of Interest

Compound Name: 3-Ethylimidazolidine-2,4-dione

CAS No.: 2221-20-7

Cat. No.: B3021226

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Executive Technical Summary

3-Ethylhydantoin (**3-ethylimidazolidine-2,4-dione**) is a heterocyclic organic compound belonging to the hydantoin class. It serves as a critical structural motif in medicinal chemistry, particularly as a scaffold for anticonvulsant drugs (e.g., ethotoin derivatives) and as a versatile intermediate in the synthesis of non-natural amino acids.

Unlike its 5,5-disubstituted analogs (e.g., phenytoin), the unsubstituted C5 position in 3-ethylhydantoin preserves a unique reactivity profile, allowing for further functionalization. This guide details its physicochemical properties, selective synthesis via N3-alkylation, and spectroscopic signatures.

Core Identity Data

Property	Data
IUPAC Name	3-Ethylimidazolidine-2,4-dione
Common Name	3-Ethylhydantoin
CAS Registry Number	2221-20-7
Molecular Formula	C ₅ H ₈ N ₂ O ₂
Molecular Weight	128.13 g/mol
SMILES	<chem>CCN1C(=O)CNC1=O</chem>
InChI Key	QQFVOCXHRPCZIIY-UHFFFAOYSA-N
Physical State	Low-melting solid or viscous oil (dependent on purity/polymorph)

Chemical Structure and Molecular Geometry

Structural Analysis

The hydantoin core consists of a five-membered imidazolidine-2,4-dione ring. In 3-ethylhydantoin, the ethyl group is attached to the nitrogen at position 3 (N3).

- Numbering Convention:
 - N1: Amide nitrogen (adjacent to C2 and C5).
 - C2: Carbonyl carbon (urea-like).
 - N3: Imide nitrogen (flanked by two carbonyls, C2 and C4).
 - C4: Carbonyl carbon (amide-like).
 - C5: Methylene carbon (alpha to N1).

Electronic Environment & H-Bonding

The N3-substitution significantly alters the hydrogen-bonding network compared to unsubstituted hydantoin:

- Acidity: In unsubstituted hydantoin, the N3-H is more acidic () than N1-H due to resonance stabilization by two flanking carbonyls. Substitution at N3 removes this acidic proton, leaving only the less acidic N1-H ().
- Solubility: The ethyl group increases lipophilicity (LogP ~ -0.5 to 0.0), improving solubility in organic solvents (DCM, ethanol) compared to the parent hydantoin.

Synthesis and Production Protocols

The synthesis of 3-ethylhydantoin is primarily achieved through regioselective N-alkylation. Due to the significant acidity difference between N3-H and N1-H, alkylation occurs preferentially at the N3 position under mild basic conditions.

Protocol: Selective N3-Alkylation

Reaction Logic: The N3 proton is the most acidic site. Using a weak base (e.g.,

) ensures deprotonation of N3 without affecting N1, preventing the formation of 1,3-diethyl byproducts.

Reagents:

- Substrate: Hydantoin (Imidazolidine-2,4-dione)[1][2]
- Alkylating Agent: Ethyl iodide (EtI) or Ethyl bromide (EtBr)
- Base: Potassium Carbonate () or Potassium Hydroxide (KOH)
- Solvent: DMF (Dimethylformamide) or Acetone

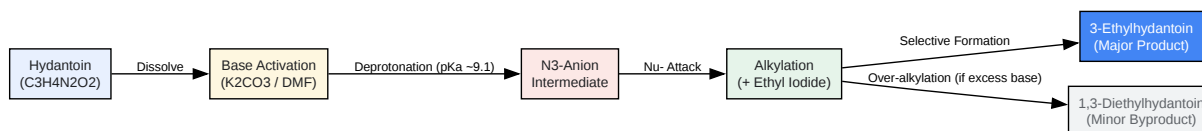
Step-by-Step Methodology:

- Dissolution: Dissolve hydantoin (10 mmol) in anhydrous DMF (15 mL).
- Activation: Add anhydrous

(1.1 equiv) to the solution. Stir at room temperature for 30 minutes to generate the N3-anion.

- Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise via syringe to control the exotherm.
- Reaction: Stir the mixture at 50–60°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
- Workup:
 - Filter off the inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Redissolve residue in EtOAc and wash with water to remove trace DMF.
- Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis pathway favoring N3-alkylation due to pKa differential.

Analytical Characterization

Accurate identification requires distinguishing 3-ethylhydantoin from its 1-ethyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Shift (ppm)	Multiplicity	Assignment	Notes
^1H NMR	1.15 – 1.20	Triplet (3H)		Methyl group of ethyl chain.
	3.50 – 3.60	Quartet (2H)		Methylene group attached to N3.
	3.95 – 4.05	Singlet (2H)		Ring methylene. Characteristic of unsubstituted C5.
	6.00 – 8.00	Broad Singlet (1H)		Exchangeable with . Shift varies with concentration.
^{13}C NMR	~13.0			
	~33.0			
	~46.0		Ring carbon.	
	~158.0		Urea carbonyl.	
	~172.0		Amide carbonyl.	

Note: In the 1-ethyl isomer, the C5 protons would likely appear as a doublet or show coupling if N1 was substituted, and the carbonyl shifts would differ slightly.

Infrared (IR) Spectroscopy

- N-H Stretch: $\sim 3200\text{--}3300\text{ cm}^{-1}$ (Sharp band for N1-H).
- C=O Stretch (Imide): Doublet characteristic of hydantoins.
 - C2 (Urea): $\sim 1770\text{--}1780\text{ cm}^{-1}$ (Higher frequency due to ring strain/inductive effect).

- C4 (Amide): $\sim 1700\text{--}1725\text{ cm}^{-1}$ (Stronger intensity).

Mass Spectrometry (MS)

- Molecular Ion:

m/z.

- Fragmentation: Loss of ethyl group () and ring cleavage patterns (loss of CO).

Applications in Drug Development Pharmaceutical Scaffold

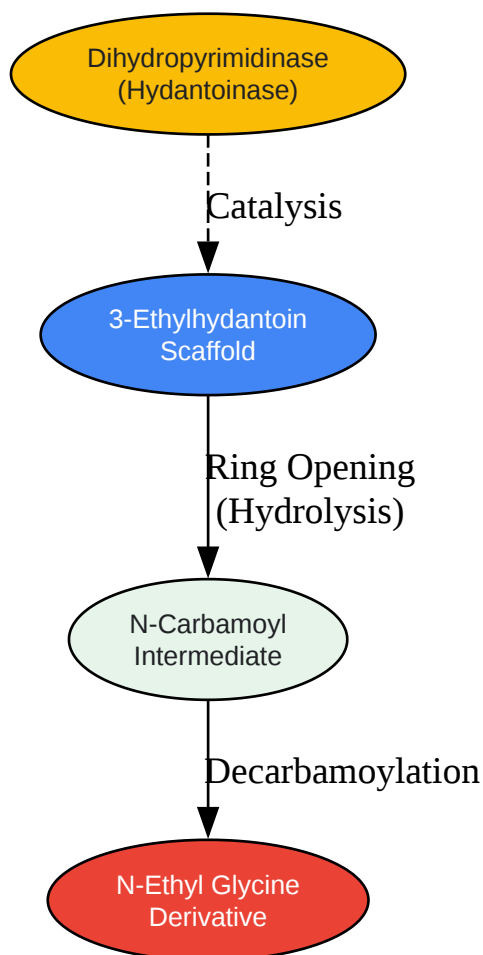
3-Ethylhydantoin serves as a core structure for:

- Anticonvulsants: Analogous to Ethotoin (3-ethyl-5-phenylhydantoin). The 3-ethyl group modulates the polarity and blood-brain barrier (BBB) penetration.
- Prodrug Design: N3-alkylation is often used to mask the polar imide group, improving oral bioavailability.

Synthetic Intermediate

It functions as a precursor for non-natural amino acids. Hydrolysis of the hydantoin ring (using or NaOH) yields N-ethyl glycine derivatives or, if C5 is substituted, -amino acids.

Metabolic Pathway Simulation



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Caption: Enzymatic hydrolysis pathway of the hydantoin ring utilized in biocatalysis.

References

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Sources

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